![molecular formula C14H19ClN2O4S B5141922 1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)
1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide
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Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups (Khalid et al., 2013). For example, the synthesis of biologically active O-substituted derivatives involves dynamic pH control in aqueous media, demonstrating the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
Molecular interaction studies, such as those conducted on similar compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provide insight into the conformational preferences and stability of various substituents around the piperidine ring and sulfonyl group (Shim et al., 2002). These analyses are crucial for understanding the molecular basis of the compound's reactivity and potential interaction with biological targets.
Chemical Reactions and Properties
The chemical behavior of sulfonyl and piperidine derivatives can be explored through reactions such as hydrosilylation, where the presence of an arene sulfonyl group significantly affects the reaction outcome (Wang et al., 2006). Such studies highlight the reactivity of the sulfonyl group and its influence on the piperidine ring's chemical properties.
Physical Properties Analysis
The crystal structure of related compounds, like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, provides valuable information on the compound's physical form, including crystal class, space group, and cell parameters (Girish et al., 2008). These parameters are essential for understanding the compound's stability, solubility, and interaction with other molecules.
Chemical Properties Analysis
The analysis of chemical properties, such as the effect of different substituents on the antimicrobial activity of piperidine derivatives, helps in understanding the functional groups' role in determining biological activity (Vinaya et al., 2009). Such studies are crucial for the design of compounds with desired biological activities.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c15-12-1-3-13(4-2-12)22(20,21)17-8-5-11(6-9-17)14(19)16-7-10-18/h1-4,11,18H,5-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDRXLCDKIIYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-4-carboxamide |
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